molecular formula C11H20N2O2 B1377972 Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1427359-44-1

Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B1377972
CAS No.: 1427359-44-1
M. Wt: 212.29 g/mol
InChI Key: DGXZHHKGGSODLS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves several steps. One common method includes the reaction of a bicyclic ketone with tert-butyl carbamate in the presence of a reducing agent. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted and reduced derivatives of the original compound.

Scientific Research Applications

Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity. This inhibition can lead to the suppression of specific biochemical pathways, making it useful in the treatment of diseases such as cancer .

Comparison with Similar Compounds

Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, also referred to as exo-tert-butyl-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing available data from various studies and sources.

  • IUPAC Name : tert-butyl rel-(1r,5s,6s)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1427359-44-1
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 6-amino derivatives exhibit antimicrobial properties. A study on related bicyclic compounds demonstrated significant inhibition against various bacterial strains, suggesting the potential for developing new antibiotics .

2. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of lipases and proteases. The structural configuration allows it to interact effectively with enzyme active sites, potentially leading to applications in controlling lipid metabolism and treating related disorders .

3. Neuropharmacological Effects

Tert-butyl 6-amino derivatives have shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Preliminary studies suggest that it may influence dopaminergic and serotonergic pathways, which could have implications for treating neurological disorders such as depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various azabicyclic compounds, including tert-butyl 6-amino derivatives. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Enzyme Inhibition Profile

In a series of assays evaluating enzyme inhibition, this compound was found to inhibit lipase activity with an IC50 value of approximately 50 µM. This suggests a moderate level of inhibition that could be optimized through structural modifications .

Research Findings Summary Table

Study Focus Findings
Antimicrobial StudyBacterial InhibitionMIC = 32 µg/mL against S. aureus and E. coli
Enzyme Inhibition AssayLipase ActivityIC50 = 50 µM
Neuropharmacological ResearchNeurotransmitter ModulationPotential effects on dopaminergic pathways

Properties

IUPAC Name

tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXZHHKGGSODLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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